molecular formula C3H3F3O2 B109466 2,2,2-Trifluoroethyl formate CAS No. 32042-38-9

2,2,2-Trifluoroethyl formate

Cat. No.: B109466
CAS No.: 32042-38-9
M. Wt: 128.05 g/mol
InChI Key: CAFROQYMUICGNO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl formate is a versatile chemical compound widely used in organic synthesis. It is a colorless liquid with a pungent odor and is known for its ability to act as a formylating reagent for alcohols, amines, and N-hydroxylamines. The compound is characterized by its high reactivity and selectivity, making it an indispensable tool in various chemical reactions .

Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoroethyl formate are alcohols, amines, and N-hydroxylamines . These compounds have active sites that can interact with this compound, leading to a formylation reaction .

Mode of Action

This compound interacts with its targets through a formylation reaction . In this reaction, the formate group of this compound is transferred to the target molecule, resulting in a formylated product .

Biochemical Pathways

The formylation reaction involving this compound and its targets can be part of various biochemical pathways. The exact pathways and their downstream effects can depend on the specific target molecule. The formylation reaction generally leads to the production ofN-formylated products , which can participate in further biochemical reactions.

Result of Action

The result of the action of this compound is the formation of N-formylated products . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they are involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl formate can be synthesized through the reaction of 2,2,2-trifluoroethanol with formic acid or formic acid derivatives under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ester bond between the alcohol and the acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl formate primarily undergoes formylation reactions, where it transfers a formyl group to various substrates. This includes:

Common Reagents and Conditions: The formylation reactions typically require mild conditions and can be carried out at room temperature. Common reagents include this compound itself and a suitable catalyst to enhance the reaction rate .

Major Products: The major products of these reactions are formylated alcohols, amines, and N-hydroxylamines, which are valuable intermediates in various synthetic pathways .

Comparison with Similar Compounds

  • Bis(2,2,2-trifluoroethyl) itaconate
  • Bis(hexafluoroisopropyl) maleate
  • Bis(2,2,2-trifluoroethyl) maleate
  • Bis(hexafluoroisopropyl) terephthalate
  • Bis(2,2,2-trifluoroethyl) phthalate
  • 2,2,2-Trifluoroethyl butyrate
  • 2,2,2-Trifluoroethyl 2,5-dimethoxyphenylcarbamate

Uniqueness: 2,2,2-Trifluoroethyl formate stands out due to its high selectivity and efficiency in formylation reactions. Its ability to formylate a wide range of substrates under mild conditions makes it a valuable reagent in organic synthesis. Additionally, its applications in atmospheric chemistry and mass spectrometry further highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2,2,2-trifluoroethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFROQYMUICGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185859
Record name 2,2,2-Trifluoroethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32042-38-9
Record name 2,2,2-Trifluoroethyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl formate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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